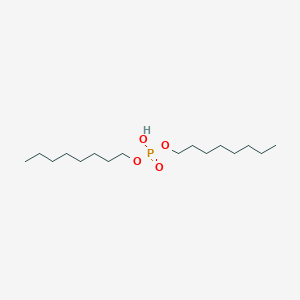
Acide 2-quinoxalinecarboxylique
Vue d'ensemble
Description
. C'est une hormone stéroïde naturelle produite dans le cortex surrénalien et elle est impliquée dans divers processus physiologiques.
Applications De Recherche Scientifique
Corticosterone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry and for studying steroid biosynthesis pathways.
Biology: Investigated for its role in stress response and energy regulation in animals.
Medicine: Studied for its potential therapeutic effects in treating adrenal insufficiency and inflammatory conditions.
Industry: Used in the production of steroid-based pharmaceuticals and as a biomarker for stress in animal studies
Mécanisme D'action
Target of Action
2-Quinoxalinecarboxylic acid, also known as quinoline-2-carboxylic acid , primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . These are key components of the citric acid cycle, a crucial metabolic pathway in cells.
Mode of Action
The compound interacts with its targets by inhibiting their oxidation . This interaction can lead to changes in the metabolic processes within the cell, potentially disrupting energy production and other biochemical reactions.
Biochemical Pathways
By inhibiting the oxidation of key components in the citric acid cycle, 2-Quinoxalinecarboxylic acid can affect this pathway and its downstream effects . The citric acid cycle is essential for the production of ATP, the main energy currency of the cell. Disruption of this cycle can therefore have significant effects on cellular metabolism.
Result of Action
Its ability to inhibit the oxidation of key components in the citric acid cycle suggests that it could disrupt cellular metabolism . This could potentially lead to a variety of effects, depending on the specific cell type and context.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La corticostérone peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique l'utilisation de stéroïdes végétaux tels que la diosgénine, l'ergostérol et le stigmastérol comme matières premières. Ces composés subissent une série de réactions chimiques, y compris l'oxydation et la réduction, pour produire de la corticostérone .
Méthodes de production industrielle : La production industrielle de corticostérone implique souvent l'extraction de l'hormone des glandes surrénales animales, suivie de processus de purification. Les progrès de la biotechnologie ont également permis la production de corticostérone par fermentation microbienne et conversion enzymatique de stéroïdes précurseurs .
Analyse Des Réactions Chimiques
Types de réactions : La corticostérone subit diverses réactions chimiques, notamment :
Oxydation : La corticostérone peut être oxydée pour former la 11-déhydrocorticostérone.
Réduction : Elle peut être réduite pour former la 11β-hydroxyprogestérone.
Substitution : La corticostérone peut subir des réactions de substitution pour former des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le trioxyde de chrome ou le permanganate de potassium sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Divers réactifs organiques peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits :
Oxydation : 11-déhydrocorticostérone
Réduction : 11β-hydroxyprogestérone
Substitution : Divers dérivés de la corticostérone avec des activités biologiques modifiées
4. Applications de la recherche scientifique
La corticostérone a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme composé de référence en chimie des stéroïdes et pour étudier les voies de biosynthèse des stéroïdes.
Biologie : Etudiée pour son rôle dans la réponse au stress et la régulation énergétique chez les animaux.
Médecine : Etudiée pour ses effets thérapeutiques potentiels dans le traitement de l'insuffisance surrénalienne et des affections inflammatoires.
Industrie : Utilisée dans la production de produits pharmaceutiques à base de stéroïdes et comme biomarqueur du stress dans les études animales
5. Mécanisme d'action
La corticostérone exerce ses effets en se liant aux récepteurs des glucocorticoïdes et aux récepteurs des minéralocorticoïdes dans les cellules cibles. Cette liaison active ou réprime la transcription de gènes spécifiques impliqués dans les voies métaboliques, immunitaires et de réponse au stress. Les actions de l'hormone sont médiées par la régulation des enzymes, des cytokines et d'autres molécules de signalisation .
Composés similaires :
Cortisone : Un autre stéroïde surrénalien avec des propriétés anti-inflammatoires similaires.
Hydrocortisone : Un composé étroitement apparenté avec une activité glucocorticoïde puissante.
11-déhydrocorticostérone : Une forme oxydée de la corticostérone avec des activités biologiques distinctes
Unicité : La corticostérone est unique dans son double rôle de glucocorticoïde et de minéralocorticoïde, ce qui la rend essentielle au maintien de l'équilibre énergétique, de la fonction immunitaire et de la réponse au stress. Ses affinités de liaison spécifiques et ses effets régulateurs la distinguent des autres stéroïdes similaires .
Comparaison Avec Des Composés Similaires
Cortisone: Another adrenocortical steroid with similar anti-inflammatory properties.
Hydrocortisone: A closely related compound with potent glucocorticoid activity.
11-dehydrocorticosterone: An oxidized form of corticosterone with distinct biological activities
Uniqueness: Corticosterone is unique in its dual role as both a glucocorticoid and a mineralocorticoid, making it essential for maintaining energy balance, immune function, and stress response. Its specific binding affinities and regulatory effects distinguish it from other similar steroids .
Propriétés
IUPAC Name |
quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGXILYFKSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236688 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-65-2 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinoxalinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-QUINOXALINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OE8SN42M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















